molecular formula C8H6N2O B1277894 1,6-Naphthyridin-4-OL CAS No. 5268-38-2

1,6-Naphthyridin-4-OL

Cat. No. B1277894
CAS RN: 5268-38-2
M. Wt: 146.15 g/mol
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

Dowtherm A (60 mL) was brought to reflux and (a) (6.3 g, 25.4 mmol) was added portionwise over 2 minutes. The mixture was heated for a further 5 minutes then allowed to cool to room temperature. The resulting solid was washed with a small amount of cold ethanol and dried in vacuo (2.6 g, 69%).
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)C(=O)O1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[NH:10]1[C:11]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:6](=[O:8])[CH:5]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC=NC=C1)=O)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for a further 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The resulting solid was washed with a small amount of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo (2.6 g, 69%)

Outcomes

Product
Name
Type
Smiles
N1C=CC(C2=CN=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.